N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Description
N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a hydroxyphenyl group, and a sulfanylpropanamide moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-7-9-15(21)10-8-14)23-17-11-6-13-4-2-3-5-16(13)20-17/h2-12,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHCMVLWTVBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)SC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step procedures that optimize yield and minimize environmental impact. The use of palladium-catalyzed reactions, such as reductive carbonylation, can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, acetic acid, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and independent mechanisms . It also accumulates in fatty tissues, enhancing its effectiveness against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Uniqueness
N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide stands out due to its unique combination of a quinoline ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties
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